molecular formula C10H9NO5 B1314384 Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate CAS No. 108492-48-4

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Cat. No.: B1314384
CAS No.: 108492-48-4
M. Wt: 223.18 g/mol
InChI Key: MVYNAWKGJNUDJT-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a nitrophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis. The nitrophenyl group imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted oxiranes with various functional groups.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and nitro groups.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate can be compared with other similar compounds, such as:

    Methyl 3-(4-chlorophenyl)-2-oxiranecarboxylate: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.

    Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate: The presence of a methyl group instead of a nitro group results in different chemical properties and biological activities.

    Methyl 3-(4-aminophenyl)-2-oxiranecarboxylate:

The uniqueness of this compound lies in its nitrophenyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNAWKGJNUDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536922
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108492-48-4
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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